molecular formula C26H19Cl3O5 B12471047 [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

Cat. No.: B12471047
M. Wt: 517.8 g/mol
InChI Key: HMYYJTPBXWPFGX-UHFFFAOYSA-N
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Description

[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is a complex organic compound that features a furan ring, dichlorophenyl groups, and methoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the dichlorophenyl groups through electrophilic aromatic substitution. The final step involves esterification to attach the methoxybenzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce phenyl-substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new drugs. Its structural features suggest it could interact with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The compound’s furan ring and chlorophenyl groups may enable it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-bromophenyl)methoxy]-3-methoxybenzoate
  • [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-fluorophenyl)methoxy]-3-methoxybenzoate

Uniqueness

Compared to similar compounds, [5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate stands out due to its specific combination of dichlorophenyl and methoxybenzoate groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H19Cl3O5

Molecular Weight

517.8 g/mol

IUPAC Name

[5-(2,4-dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C26H19Cl3O5/c1-31-25-12-17(4-10-24(25)32-14-16-2-5-18(27)6-3-16)26(30)33-15-20-8-11-23(34-20)21-9-7-19(28)13-22(21)29/h2-13H,14-15H2,1H3

InChI Key

HMYYJTPBXWPFGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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